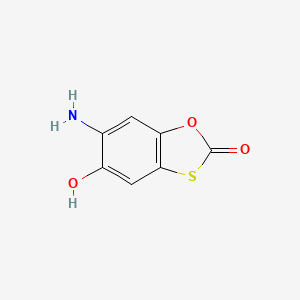

6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

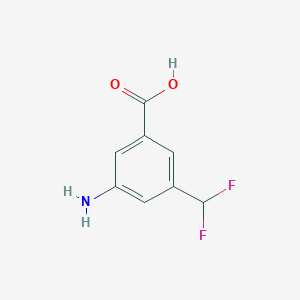

6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H5NO3S . It has a molecular weight of 183.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is 1S/C7H5NO3S/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2,9H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is a powder that is stored at room temperature . It has a molecular weight of 183.19 .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, which could be beneficial in developing new antibiotics or disinfectants .

Cytostatic Properties

Studies have explored the cytostatic (cell growth-inhibiting) properties of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one, particularly in the context of cancer research .

Antioxidant Properties

The antioxidant capabilities of this compound have been assessed through various in vitro methods, such as DPPH and ABTS radical scavenging activities .

Antitumor Activities

There has been research into the in vitro antitumor activities of derivatives of this compound using human skin cancer cell lines .

Synthesis of Heterocycle-phosphor Esters

This compound has been used in the synthesis of heterocycle-phosphor esters that have potential antimicrobial activity .

Supramolecular Structure Studies

The supramolecular structure of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one has been a subject of study, which is important for understanding its chemical behavior and potential applications .

Mécanisme D'action

Target of Action

The primary target of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is the nuclear factor-kappaB (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one interacts with its target by blocking lipopolysaccharide-induced NF-κB activation . It achieves this by inactivating the inhibitory kappaB kinase beta (IKKβ) , which is a crucial enzyme in the NF-κB signaling pathway. This inactivation prevents the downstream gene transcription regulated by NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway . By inactivating IKKβ, it prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB). This action keeps NF-κB in an inactive state in the cytoplasm, thereby inhibiting the transcription of genes regulated by NF-κB .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of NF-κB-regulated gene transcription . This can lead to a decrease in the expression of genes involved in inflammation, immune response, cell proliferation, and other processes regulated by NF-κB .

Propriétés

IUPAC Name |

6-amino-5-hydroxy-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBPUJRZHZQUCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(=O)S2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)

![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2960168.png)

![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate](/img/structure/B2960180.png)

![4-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methylpyrazole](/img/structure/B2960182.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2960184.png)